molecular formula C₂₇H₃₈N₂O₃ B1663838 Veledimex S enantiomer CAS No. 1093131-03-3

Veledimex S enantiomer

Cat. No. B1663838
M. Wt: 438.6 g/mol
InChI Key: LZWZPGLVHLSWQX-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veledimex S enantiomer is the S enantiomer of veledimex . Veledimex is an oral activator ligand for a proprietary gene therapy promoter system and a moderate inhibitor of CYP3A4/5 .

Scientific Research Applications

Gene Delivery and Immunotherapy

Veledimex, as part of the RheoSwitch Therapeutic System (RTS), is integral in gene delivery platform technologies for immunotherapy. In studies focusing on glioma therapy, veledimex controls the expression of interleukin-12 (IL-12) when used with Ad-RTS-IL-12, administered intratumorally. This regulated expression has shown effectiveness in glioma treatment, demonstrating a dose-related increase in IL-12 mRNA and protein, correlating with local immune and antitumor responses (Barrett et al., 2018).

Pharmacokinetics in Healthy Human Subjects

A study conducted by Cai et al. (2017) on the pharmacokinetics of veledimex in healthy human subjects revealed that plasma exposure to veledimex increased with dose after both single and multiple administrations. The study noted minimal plasma accumulation after repeated daily administration for two weeks, reaching steady-state plasma levels after five daily doses. This pharmacokinetic profile supports the potential for once-daily dosing of veledimex (Cai et al., 2017).

Secondary Pharmaceutical Patents

In the context of secondary pharmaceutical patents, enantiomer patents, including those related to veledimex, play a critical role. Agranat and Marom (2020) discuss the importance of these patents in modern pharmaceutical research, defending the strategy of secondary pharmaceutical patents (SPPs) against criticisms like 'evergreening'. They highlight that most enantiomer patents have been challenged but validated in courts worldwide, emphasizing the non-obviousness of these patents due to unexpected results (Agranat & Marom, 2020).

Chiral Catalysts in Chemical Research

Chiral catalysts, which include enantiomers like veledimex, are pivotal in synthesizing chiral compounds selectively. Yoon and Jacobsen (2003) describe how different enantiomers of a biomolecule can exhibit dramatically different biological activities, leading to the development of synthetic small-molecule catalysts that mimic natural enzymes in achieving high selectivity (Yoon & Jacobsen, 2003).

Safety And Hazards

The safety data sheet for Veledimex S enantiomer provides important information about its potential hazards, handling instructions, and first aid measures . For detailed safety information, it’s recommended to refer to this document.

properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114776
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veledimex S enantiomer

CAS RN

1093131-03-3
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veledimex S enantiomer
Reactant of Route 2
Reactant of Route 2
Veledimex S enantiomer
Reactant of Route 3
Reactant of Route 3
Veledimex S enantiomer
Reactant of Route 4
Reactant of Route 4
Veledimex S enantiomer
Reactant of Route 5
Reactant of Route 5
Veledimex S enantiomer
Reactant of Route 6
Veledimex S enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.